molecular formula C20H22ClN5O3 B12029496 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-nitrobenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No.: B12029496
M. Wt: 415.9 g/mol
InChI Key: WAPACOXEVICMGS-LPYMAVHISA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-nitrobenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-nitrobenzylidene group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-nitrobenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Synthesis of Acetohydrazide: Acetohydrazide is prepared by the reaction of hydrazine hydrate with acetic anhydride.

    Condensation Reaction: The final step involves the condensation of 4-(2-chlorobenzyl)-1-piperazine with acetohydrazide in the presence of 4-nitrobenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-nitrobenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-methylbenzylidene)acetohydrazide

Uniqueness

The uniqueness of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-nitrobenzylidene)acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClN5O3

Molecular Weight

415.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22ClN5O3/c21-19-4-2-1-3-17(19)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-7-18(8-6-16)26(28)29/h1-8,13H,9-12,14-15H2,(H,23,27)/b22-13+

InChI Key

WAPACOXEVICMGS-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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